![molecular formula C9H15N3O2S B4239255 1-(1H-imidazol-1-ylsulfonyl)azepane](/img/structure/B4239255.png)
1-(1H-imidazol-1-ylsulfonyl)azepane
Overview
Description
1-(1H-imidazol-1-ylsulfonyl)azepane is a chemical compound that has been widely researched in recent years due to its potential applications in various fields. It is a heterocyclic compound that contains both an imidazole and an azepane ring, making it a unique and versatile molecule. In
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-1-ylsulfonyl)azepane is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. For example, it has been shown to inhibit the growth of bacteria by targeting the cell wall synthesis pathway, and it has also been shown to inhibit the replication of viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1H-imidazol-1-ylsulfonyl)azepane vary depending on the target organism and the specific application. In general, it has been shown to have antimicrobial, antifungal, and antiviral activity, as well as catalytic activity in various organic reactions. However, it may also have toxic effects on certain organisms at high concentrations, and further research is needed to fully understand its effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1H-imidazol-1-ylsulfonyl)azepane in lab experiments is its versatility and unique chemical structure, which allows it to be used in a variety of applications. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation is that it may have toxic effects on certain organisms at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 1-(1H-imidazol-1-ylsulfonyl)azepane. One area of interest is the development of new drugs based on its antimicrobial, antifungal, and antiviral activity. Another area of interest is the use of 1-(1H-imidazol-1-ylsulfonyl)azepane as a ligand for new catalytic systems, which can enable the development of new organic reactions. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of 1-(1H-imidazol-1-ylsulfonyl)azepane, as well as its potential applications in materials science.
Scientific Research Applications
1-(1H-imidazol-1-ylsulfonyl)azepane has been studied extensively for its potential applications in various fields, including medicinal chemistry, catalysis, and materials science. In medicinal chemistry, it has been shown to have antimicrobial, antifungal, and antiviral activity, making it a promising candidate for the development of new drugs. In catalysis, it has been used as a ligand for transition metal complexes, which can catalyze a variety of organic reactions. In materials science, it has been used to synthesize new polymers and materials with unique properties.
properties
IUPAC Name |
1-imidazol-1-ylsulfonylazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c13-15(14,12-8-5-10-9-12)11-6-3-1-2-4-7-11/h5,8-9H,1-4,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQJZBMJYPXCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Imidazol-1-ylsulfonylazepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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